molecular formula C14H21BO3 B1590659 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 475250-52-3

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1590659
M. Wt: 248.13 g/mol
InChI Key: HPNLRRQVSZVKHY-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis . The “4-Methoxybenzyl” part suggests the presence of a methoxy group (-OCH3) and a benzyl group (C6H5CH2-) in the molecule .

Scientific Research Applications

Application 1: Synthesis of Indazole Derivatives

  • Summary of Application : The 4-Methoxybenzyl group is used as a protecting group in the synthesis of indazole derivatives . These derivatives have various biological activities, including antimicrobial and anti-inflammatory effects .
  • Methods of Application : The compound 4-Nitro-1H-indazole was reacted with 4-methoxybenzyl chloride in anhydrous DMF using Cs2CO3 as a base . This resulted in the formation of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole .
  • Results or Outcomes : The synthesis resulted in the formation of two novel indazole derivatives protected with the p-methoxybenzyl group .

Application 2: Synthesis of Oligoribonucleotides

  • Summary of Application : The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides.
  • Methods of Application : This approach facilitated the synthesis via the phosphotriester method.
  • Results or Outcomes : The ease of deprotection highlights its potential in streamlining the synthesis of complex biological molecules.

Application 3: Preparation of 4-Methoxybenzyl Esters

  • Summary of Application : The 4-Methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
  • Methods of Application : The PMB ester is used to protect the carboxylate group. Difficult esterifications requiring a large amount of the unstable PMBI may be performed with PMBI generated in situ from another PMB halide .
  • Results or Outcomes : The PMB ester has been successfully used in the synthesis of complex organic architectures .

Application 4: Ultrasound-Promoted Preparation of PMB-Cl

  • Summary of Application : Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
  • Methods of Application : Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products .
  • Results or Outcomes : The ultrasound-promoted preparation of PMB-Cl has been shown to be efficient and rapid .

Application 5: Preparation of 4-Methoxybenzyl Esters

  • Summary of Application : The 4-Methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
  • Methods of Application : Difficult esterifications requiring a large amount of the unstable PMBI may be performed with PMBI generated in situ from another PMB halide .
  • Results or Outcomes : The PMB ester has been successfully used in the synthesis of complex organic architectures .

Application 6: Ultrasound-Promoted Preparation of PMB-Cl

  • Summary of Application : Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
  • Methods of Application : Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products .
  • Results or Outcomes : The ultrasound-promoted preparation of PMB-Cl has been shown to be efficient and rapid .

Safety And Hazards

While specific safety data for this compound is not available, general safety precautions should be taken while handling it, such as avoiding dust formation and inhalation, and using personal protective equipment .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-6-8-12(16-5)9-7-11/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNLRRQVSZVKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475812
Record name 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

475250-52-3
Record name 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
L Mao - 2018 - opus.bibliothek.uni-wuerzburg.de
Organoboron compounds, such as benzyl-, allyl-, allenyl-, vinyl-, and 2-boryl allyl-boronates, have been synthesized via metal-catalyzed borylations of sp3 CO and CH bonds. Thus, Cu-…
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
C Wu, G Wu, Y Zhang, J Wang - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
A transition-metal-free method for the synthesis of benzylic boronate esters with arylboronic acids and trimethylsilyldiazomethane (TMSCHN2) has been developed. This transformation …
Number of citations: 20 pubs.rsc.org

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